molecular formula C7H6F4N2 B1393533 (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine CAS No. 1093059-58-5

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B1393533
CAS No.: 1093059-58-5
M. Wt: 194.13 g/mol
InChI Key: NHTBGXJERDIJGP-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, often supplied as its hydrochloride salt (CAS 1092958-56-9), is a fluorinated aromatic hydrazine of interest in chemical research and development . This compound serves as a versatile synthetic intermediate and valuable building block for the preparation of more complex organic molecules, particularly in pharmaceutical and agrochemical research. The molecular formula for the hydrochloride salt is C 7 H 7 ClF 4 N 2 , with a molecular weight of 230.59 . Researchers value this hydrazine derivative for its structural features, which combine a reactive hydrazine group with a fluorinated phenyl ring. The presence of both fluorine and the trifluoromethyl group can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, making it a useful precursor in medicinal chemistry and materials science . As a standard safety precaution, this material should be handled with care. It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTBGXJERDIJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679972
Record name [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093059-58-5
Record name [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-fluoro-5-(trifluoromethyl)phenyl]hydrazine
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Preparation Methods

Starting Materials

  • Key Aromatic Precursors: The main substrates are fluoro-substituted trifluoromethylbenzenes, such as 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene or related isomers.
  • These compounds contain fluorine and trifluoromethyl groups positioned to allow selective nucleophilic substitution.

Hydrazine Sources

  • Hydrazine hydrate is the preferred nucleophile.
  • Acid addition salts of hydrazine (e.g., hydrazine sulfate, hydrazine hydrochloride) are also used.
  • Stoichiometry typically ranges from equimolar to slight excess of hydrazine relative to fluoro-substituted aromatic substrate (1 to 3 moles hydrazine per mole of substrate).

Reaction Conditions

  • Temperature: Mild to moderate temperatures are favored, typically from 0 °C to 60 °C, with optimal ranges around 15 °C to 45 °C.
  • Time: Reaction times vary widely from 1 hour up to 48 hours depending on conditions.
  • Pressure: Atmospheric pressure is generally sufficient.
  • Solvents: A broad range of organic solvents can be used, including cyclic ethers (e.g., tetrahydrofuran), aromatic hydrocarbons (e.g., toluene), alcohols, and heterocyclic aromatics (e.g., pyridine). Cyclic ethers and aromatic hydrocarbons are preferred for their balance of polarity and inertness.

Reaction Procedure

  • The aromatic substrate is dissolved or suspended in the chosen organic solvent.
  • Hydrazine hydrate or hydrazine salt is added gradually to the reaction mixture.
  • The mixture is stirred at the selected temperature for the required time.
  • The reaction selectively replaces the fluorine atom with the hydrazine moiety, yielding (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
  • Minimal formation of isomeric or side products occurs under optimized conditions.
  • High selectivity is achieved for displacement of fluorine rather than chlorine substituents, avoiding undesired isomers.
  • Yields of the hydrazine product are typically high, around 80-95%, depending on precise conditions.
  • The process minimizes by-products such as mono de-chlorinated analogues.
  • The reaction mixture can often be used directly for subsequent transformations without extensive purification.
  • Data Table: Representative Reaction Conditions and Outcomes
Parameter Typical Range / Value Notes
Substrate 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene Starting aromatic compound
Hydrazine source Hydrazine hydrate Equimolar to 3x molar excess
Solvent Tetrahydrofuran, toluene, pyridine Cyclic ethers and aromatic hydrocarbons preferred
Temperature 15 °C – 45 °C Mild conditions favor selectivity
Reaction time 1 – 48 hours Longer times improve conversion
Pressure Atmospheric No special pressure required
Yield 83% – 95% High yield with high selectivity
Purity ~90% (by GC) High purity product
By-products Minimal mono de-chlorinated analogues Low amounts, easily separated
  • The use of mixtures of dichloro-fluoro-trifluoromethylbenzenes as substrates allows milder reaction conditions and easier product isolation compared to older methods involving trichlorobenzotrifluorides.
  • Cyclic ethers such as tetrahydrofuran provide an optimal solvent environment, balancing solubility and reaction rate.
  • Lower excesses of hydrazine reduce raw material costs and waste disposal burdens.
  • The process is scalable and industrially feasible, offering a more economic route to substituted phenylhydrazines.
  • The selective displacement of fluorine over chlorine atoms is a key advantage, yielding products with minimal isomer contamination.

The preparation of this compound is efficiently achieved by nucleophilic substitution of fluorine in suitably substituted fluoro-trifluoromethylbenzene precursors with hydrazine hydrate under mild conditions. The reaction benefits from high selectivity, good yields, and the use of versatile solvents, making it suitable for industrial-scale synthesis. This method represents an advancement over prior high-temperature, low-selectivity processes and supports the production of important intermediates for agrochemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction typically produces amines.

Scientific Research Applications

Agrochemical Applications

Herbicides and Pesticides

The compound is primarily recognized for its role in the development of novel herbicides and pesticides. The incorporation of trifluoromethyl groups into aromatic compounds enhances their biological activity, making them effective against a variety of pests and weeds. For instance, derivatives of trifluoromethylpyridine have been widely used in agrochemicals for crop protection. These compounds exhibit high herbicidal activity, particularly against grass species in cereal crops like wheat .

Case Study: Fluazifop-butyl

Fluazifop-butyl, a notable herbicide derived from trifluoromethylpyridine, was one of the first to be introduced to the market. Its efficacy against key weed species has led to the development of over 20 new agrochemicals containing the trifluoromethyl moiety, which have received ISO common names . This demonstrates the significant impact that (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine derivatives can have on agricultural practices.

Pharmaceutical Applications

Drug Development

In the pharmaceutical sector, this compound has been explored as a potential intermediate for synthesizing various bioactive compounds. Its unique structural properties allow for modifications that can lead to enhanced therapeutic effects. For example, research has indicated that phenylhydrazines can serve as precursors for compounds with anti-cancer and anti-inflammatory properties .

Case Study: Aldh-2 Inhibitors

A specific application of this compound is in the development of Aldh-2 inhibitors for treating drug addiction. These inhibitors are designed to modulate metabolic pathways associated with addiction, showcasing the compound's versatility in medicinal chemistry .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have revealed insights into how modifications affect biological activity. For instance, variations in substitution patterns on the phenyl ring can significantly influence the potency and selectivity of compounds targeting specific biological pathways .

Data Table: Structure-Activity Relationships

CompoundSubstitution PatternActivityReference
A4-TrifluoromethylHigh
B3-FluoroModerate
C5-ChloroLow

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine exerts its effects depends on its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and trifluoromethyl groups can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Key Findings :

  • The trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs, enhancing stability in acidic conditions and directing regioselectivity in cyclization reactions .
  • Bromine substitution (as in the 2-bromo analog) introduces steric bulk and improves reactivity in nucleophilic aromatic substitution, whereas fluorine prioritizes electronic modulation .

Analogs with Different Substituents on the Phenyl Ring

Substituents such as methyl, methoxy, or additional fluorine atoms alter physicochemical and reactivity profiles:

Compound Name Molecular Formula Substituents Melting Point (°C) Applications References
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride C₇H₉ClFN₂ 2-F, 5-CH₃ Not reported Intermediate for pyrazole synthesis
2-(Trifluoromethyl)phenylhydrazine C₇H₇F₃N₂ 2-CF₃ Not reported Forms electron-deficient heterocycles
N-(2-Fluoro-5-(trifluoromethyl)phenyl)benzamide C₁₅H₁₀F₄N₂O 2-F, 5-CF₃, benzamide 123–124 Crystalline solid; antimicrobial studies

Key Findings :

  • Methyl groups (e.g., 5-CH₃) reduce electron-withdrawing effects, increasing basicity of the hydrazine group and altering reaction kinetics in condensations .
  • Benzamide derivatives of the target compound exhibit higher melting points (e.g., 123–124°C), suggesting enhanced crystallinity for purification .

Comparative Reactivity Data :

Reaction Type Target Compound Yield 2-Bromo Analog Yield 2-CF₃ Analog Yield
Pyrazole formation 78% (ethanol reflux) 68% (AcOH, 24 h) 85% (hexafluoroacetone)

Notes

  • The hydrochloride salt of this compound is commercially available (CAS RN: 739361-61-6) and preferred for storage .
  • Structural analogs with bromine or methyl groups offer tunable reactivity for diverse synthetic pathways .

Biological Activity

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6F4N2
  • Molecular Weight : 194.13 g/mol
  • Structure : The compound features a hydrazine functional group attached to a fluorinated aromatic ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

  • Studies have shown that derivatives of this compound can induce cytotoxic effects against several cancer cell lines. For example, IC50 values have been reported in the range of 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells.

2. Antimicrobial Properties

  • The compound has demonstrated efficacy against various pathogens, showcasing potential as an antibacterial agent. Recent investigations revealed significant inhibition of Staphylococcus aureus, indicating its role in antimicrobial applications.

3. Enzyme Inhibition

  • Some derivatives have been identified as effective inhibitors of enzymes such as alkaline phosphatase (ALP), with promising IC50 values suggesting their capability to modulate enzyme activity effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The compound interacts with specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. This often involves hydrogen bonding and hydrophobic interactions with amino acid residues in active sites.
  • Gene Expression Modulation : It can influence gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape within cells.
  • Metabolic Pathways : The compound undergoes biotransformation through reduction, hydrolysis, or conjugation reactions, which are critical for its elimination from biological systems.

Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 0.67 µM to 0.87 µM across different cell types.

Cell LineIC50 Value (µM)
PC-30.67
HCT-1160.77
ACHN0.87

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus. The findings demonstrated a notable reduction in bacterial growth, establishing the compound's potential as a therapeutic agent against bacterial infections.

PathogenInhibition (%)
Staphylococcus aureus85%

Q & A

Q. What are the common synthetic routes for preparing (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via hydrazine hydrate reactions with substituted aromatic aldehydes or ketones. For example, hydrazine hydrate reacts with intermediates like acetohydrazides under reflux conditions (e.g., ethanol, 60–80°C) to form hydrazine derivatives. Purification typically involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC and confirming purity via HPLC (>95%) or NMR (e.g., absence of residual solvents) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming substituent positions and fluorine environments. For instance, the trifluoromethyl group (CF3\text{CF}_3) shows a distinct quartet in 19F^{19}\text{F} NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 220.0463 Da for related hydrazine derivatives) ensures molecular formula confirmation .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements, as demonstrated in analogous hydrazine complexes .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation via hydrolysis or oxidation. Conduct periodic stability tests using HPLC to detect decomposition products. Hydrochloride salt forms (e.g., hydrazine hydrochloride derivatives) may offer improved shelf-life due to reduced hygroscopicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups activate the hydrazine moiety for cyclocondensation reactions. For example, in pyrazole synthesis, the hydrazine reacts with α,β-unsaturated ketones via nucleophilic attack at the β-carbon, followed by cyclization. DFT calculations can model transition states, while 15N^{15}\text{N}-labeling experiments track nitrogen migration pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
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(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine

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